Cas no 32694-82-9 (3'-Galactosyllactose)

3'-Galactosyllactose structure
3'-Galactosyllactose structure
Product Name:3'-Galactosyllactose
CAS-Nr.:32694-82-9
MF:C18H32O16
MW:504.437088012695
CID:305402
PubChem ID:189088
Update Time:2025-04-19

3'-Galactosyllactose Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3'-GALACTOSYLLACTOSE
    • 3)-O-b-D-galactopyranosyl-(1&reg
    • (2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
    • CHEBI:175860
    • (2R,3R,4R,5R)-4-(((2S,3R,4S,5S,6R)-3,5-Dihydroxy-6-(hydroxymethyl)-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-2,3,5,6-tetrahydroxyhexanal
    • 4-beta-Laminaribiosylglucose
    • DTXSID201044980
    • 32694-82-9
    • SCHEMBL17866964
    • (2R,3R,4R,5R)-4-{[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-2,3,5,6-tetrahydroxyhexanal
    • D-Glucose, O-beta-D-galactopyranosyl-(1-3)-O-beta-D-galactopyranosyl-(1-4)-
    • 3-galactosyllactose
    • NS00123058
    • D-Glucose, O-b-D-galactopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-
    • Gal-gal-GLC
    • beta-D-Gal-(1->3)-beta-D-gal-(1->4)-D-GLC
    • beta-D-Gal-(1->3)-beta-D-gal-(1->4)-beta-D-GLC
    • Galp(beta1->3)galp(beta1->4)GLCP
    • GAGGL
    • beta-D-Galp-(1->3)-beta-D-galp-(1->4)-beta-D-GLCP
    • 3a-Galactosyllactose
    • beta-D-Galactopyranosyl-(1->3)-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose
    • beta-D-Galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose
    • (2R,3R,4R,5R)-4-(((2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)oxan-2-yl)oxy)-2,3,5,6-tetrahydroxyhexanal
    • O-beta-D-Galactopyranosyl-(1->3)-O-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose
    • Gal(beta1-3)-gal(beta1-4)glc
    • Gal(beta1->3)gal(beta1->4)GLC
    • Galp-galp-GLCP
    • galactosyl beta (1-3)-galactosyl beta (1-4)glucose
    • Gal(alphal-3)-gal(betal-4)glc
    • O-beta-D-Galactopyranosyl-(1->3)-O-beta-D-galactopyranosyl-(1->4)-D-glucose
    • beta-D-Galactosyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucose
    • Galactosyl alpha (1-3)-galactosyl beta (1-4)glucose
    • 3'-Galactosyllactose
    • Inchi: 1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15+,16-,17-,18-/m0/s1
    • InChI-Schlüssel: KZZUYHVLNLDKLB-KZCWKWOXSA-N
    • Lächelt: O([C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)[C@@H]1[C@H]([C@H](O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O[C@H](CO)[C@@H]1O)O

Berechnete Eigenschaften

  • Genaue Masse: 504.169
  • Monoisotopenmasse: 504.169
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 11
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 16
  • Schwere Atomanzahl: 34
  • Anzahl drehbarer Bindungen: 11
  • Komplexität: 625
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 14
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 277A^2
  • XLogP3: -6.6

Experimentelle Eigenschaften

  • Dichte: 1.75
  • Siedepunkt: 958.9°Cat760mmHg
  • Flammpunkt: 329.7°C
  • Brechungsindex: 1.651
  • PSA: 276.52000
  • LogP: -7.73040

3'-Galactosyllactose Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
G208980-1mg
3'-Galactosyllactose
32694-82-9
1mg
$173.00 2023-05-18
TRC
G208980-2.5mg
3'-Galactosyllactose
32694-82-9
2.5mg
$ 545.00 2022-06-04
TRC
G208980-5mg
3'-Galactosyllactose
32694-82-9
5mg
$775.00 2023-05-18
A2B Chem LLC
AF83090-1mg
(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
32694-82-9
1mg
$227.00 2024-04-20
A2B Chem LLC
AF83090-2mg
(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
32694-82-9
2mg
$345.00 2024-04-20
A2B Chem LLC
AF83090-5mg
(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
32694-82-9
5mg
$580.00 2024-04-20
A2B Chem LLC
AF83090-10mg
(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
32694-82-9
10mg
$933.00 2024-04-20
A2B Chem LLC
AF83090-25mg
(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
32694-82-9
25mg
$1668.00 2024-04-20
1PlusChem
1P00CIJ6-2mg
(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
32694-82-9
2mg
$328.00 2025-02-26
1PlusChem
1P00CIJ6-1mg
(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
32694-82-9
1mg
$217.00 2025-02-26
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